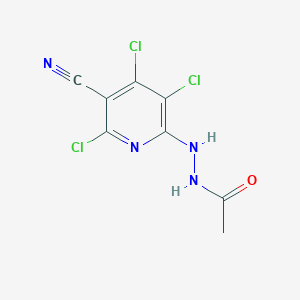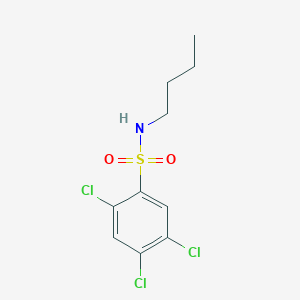![molecular formula C20H19ClN2O3 B5301250 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-438079 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide involves the inhibition of P2X7 receptors. P2X7 receptors are ion channels that are involved in various physiological processes, including pain perception, immune response, and apoptosis. N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide binds to the P2X7 receptors and inhibits their function, leading to the reduction of pain perception and inflammation.
Biochemical and Physiological Effects:
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. This compound has also been shown to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. In addition, N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has been shown to have analgesic effects in various animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide in lab experiments is its specificity for P2X7 receptors. This compound has been shown to have a high affinity for P2X7 receptors and does not bind to other P2X receptors. This specificity makes it a useful tool for studying the function of P2X7 receptors in various physiological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in animal models and can limit its bioavailability.
Orientations Futures
There are several future directions for the research on N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide. One of the major directions is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective treatments for pain and inflammation. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy. Further research is needed to determine the safety and efficacy of this compound in these disease models.
Méthodes De Synthèse
The synthesis method of N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylacetic acid to form 2-chloro-N-(4-methoxyphenyl)benzamide. This intermediate is then reacted with allyl isocyanate to form N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide. The chemical structure of N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is shown below:
Applications De Recherche Scientifique
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of pain research. It has been shown to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. This compound has also been studied for its potential applications in the treatment of other diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
2-chloro-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-12-22-20(25)18(13-14-8-10-15(26-2)11-9-14)23-19(24)16-6-4-5-7-17(16)21/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZUXTCEFGXBHL-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)-N-(prop-2-EN-1-YL)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301168.png)
![4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1-(3-methylbenzyl)-2-piperazinone](/img/structure/B5301175.png)
![2-(4-ethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301176.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301177.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5301202.png)

![1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)
![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)